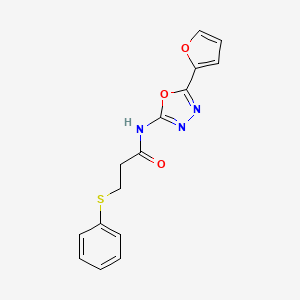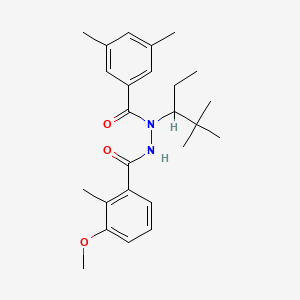
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(pyrimidin-2-yloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(pyrimidin-2-yloxy)acetamide is a compound known for its significant roles in scientific research, particularly in chemistry and biology. The structure consists of two primary components: a pyrimidine moiety and an acetamide group linked via an ethylamine chain, contributing to its versatile chemical properties.
準備方法
Synthetic Routes
The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(pyrimidin-2-yloxy)acetamide involves several steps:
Formation of the ethylamino pyrimidine: : Starting with a pyrimidine derivative, ethylamine is introduced under controlled conditions to form the 6-(ethylamino)-2-methylpyrimidine intermediate.
Amidation reaction: : This intermediate undergoes a reaction with N-hydroxyethyl-2-bromoacetamide to form the desired this compound compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production often mirrors laboratory synthesis but on a larger scale, incorporating continuous-flow reactors to enhance efficiency. Solvent recovery systems and advanced purification techniques such as crystallization and column chromatography are employed to ensure high purity of the final product.
化学反応の分析
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(pyrimidin-2-yloxy)acetamide exhibits various types of chemical reactions:
Oxidation: : The compound undergoes oxidation reactions in the presence of oxidizing agents like potassium permanganate, forming corresponding pyrimidine N-oxide derivatives.
Reduction: : Reduction reactions are carried out using reagents such as sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: : The compound readily undergoes nucleophilic substitution reactions at the acetamide carbonyl group, forming amide derivatives when treated with primary or secondary amines.
Hydrolysis: : In acidic or basic conditions, the acetamide bond can be hydrolyzed to form the respective acid and amine components.
科学的研究の応用
This compound has broad applications across various fields:
Chemistry: : Utilized as an intermediate in the synthesis of more complex organic molecules, particularly in drug design and development.
Biology: : Employed in the study of enzyme interactions and as a probe for biochemical pathways due to its ability to inhibit or modulate specific enzymes.
Medicine: : Investigated for potential therapeutic uses, including anticancer and antiviral properties, owing to its interaction with specific biological targets.
Industry: : Applied in the development of agricultural chemicals and materials science, particularly in designing novel polymers and coatings.
作用機序
The compound's mechanism of action involves interactions at the molecular level, targeting specific enzymes and receptors. It binds to active sites of enzymes, inhibiting their activity, which is crucial in biological pathways. The ethylamino and pyrimidine groups play a significant role in the binding affinity and specificity towards these targets.
類似化合物との比較
When compared to other compounds with similar structures, N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(pyrimidin-2-yloxy)acetamide stands out due to its unique combination of the ethylamino and pyrimidine groups, which confer specific reactivity and biological activity. Similar compounds include:
N-(2-((4-amino-6-methylpyrimidin-2-yl)amino)ethyl)-2-(pyrimidin-2-yloxy)acetamide: : Differs in the substitution pattern on the pyrimidine ring.
N-(2-((4-methylamino-6-methylpyrimidin-2-yl)amino)ethyl)-2-(pyrimidin-2-yloxy)acetamide: : Variations in the amine substitution lead to different biological activities.
Conclusion
This compound is a versatile compound with wide-ranging applications in chemistry, biology, and medicine. Its unique structure contributes to its specific chemical and biological properties, making it a valuable subject for scientific research and industrial applications.
特性
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2/c1-3-16-12-9-13(22-11(2)21-12)17-7-8-18-14(23)10-24-15-19-5-4-6-20-15/h4-6,9H,3,7-8,10H2,1-2H3,(H,18,23)(H2,16,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQXUJLXFVCBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2729911.png)


![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2729914.png)
![4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2729915.png)
![1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2729917.png)


![2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2729924.png)



![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2729932.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B2729933.png)
